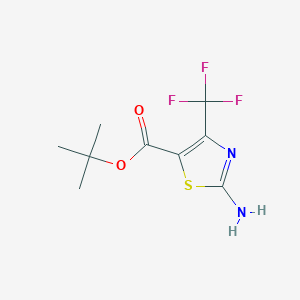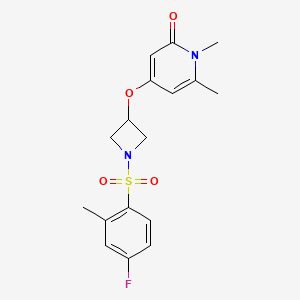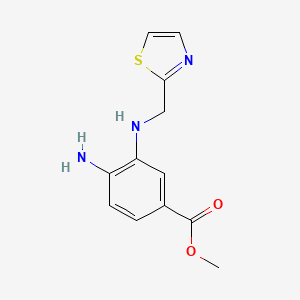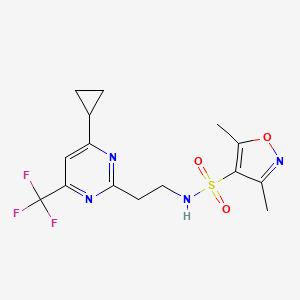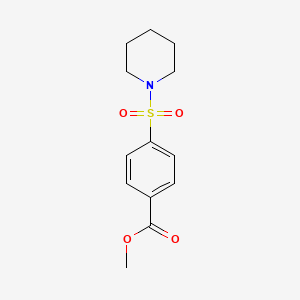
Methyl 4-(piperidine-1-sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(piperidine-1-sulfonyl)benzoate” is a chemical compound with the CAS Number: 577752-97-7 . It has a molecular weight of 283.35 and its IUPAC name is methyl 4- (1-piperidinylsulfonyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(piperidine-1-sulfonyl)benzoate” can be represented by the InChI Code: 1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 . This code represents the unique structure of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-(piperidine-1-sulfonyl)benzoate” has a molecular weight of 283.35 . More specific physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique
Pharmaceutical Synthesis
Methyl 4-(piperidine-1-sulfonyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity. This compound can be used to synthesize derivatives that act as active pharmaceutical ingredients (APIs) in medications targeting a range of conditions, from neurological disorders to inflammation .
Development of Antidepressants
The piperidine structure is often found in molecules with antidepressant activity. Researchers can modify Methyl 4-(piperidine-1-sulfonyl)benzoate to create new compounds that may exhibit improved efficacy and reduced side effects compared to existing antidepressants .
Anti-inflammatory Agents
Compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate can be explored for their anti-inflammatory properties. By adjusting the sulfonyl group, scientists can develop novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer alternative mechanisms of action .
Analgesics Development
The modification of Methyl 4-(piperidine-1-sulfonyl)benzoate can lead to the creation of new analgesics. Piperidine derivatives are known to interact with various receptors in the nervous system, which can be harnessed to develop pain-relief medications .
Antimicrobial Research
Piperidine derivatives have shown potential as antimicrobial agents. By synthesizing new compounds from Methyl 4-(piperidine-1-sulfonyl)benzoate , researchers can investigate their efficacy against a range of bacterial and fungal pathogens .
Cancer Treatment Exploration
The structural flexibility of Methyl 4-(piperidine-1-sulfonyl)benzoate allows for the design of molecules that may interfere with cancer cell proliferation. These derivatives can be studied for their potential use in chemotherapy regimens .
Neuroprotective Compound Synthesis
Research into neurodegenerative diseases can benefit from compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate . These substances can be designed to protect neurons from damage, offering hope for treatments of conditions like Alzheimer’s and Parkinson’s disease .
Chemical Biology Probes
In chemical biology, Methyl 4-(piperidine-1-sulfonyl)benzoate can be used to create probes that help elucidate biological pathways and molecular interactions. These probes can be particularly useful in understanding diseases at the molecular level .
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAZFALZRCGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(piperidine-1-sulfonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)

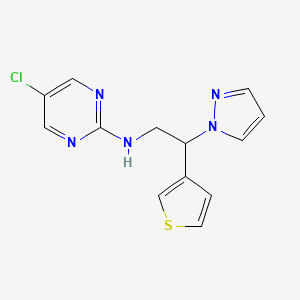
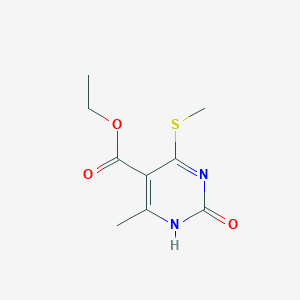


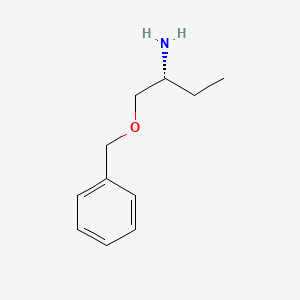
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)
